molecular formula C16H19NO B5767497 (2,5-dimethylphenyl)(3-methoxybenzyl)amine

(2,5-dimethylphenyl)(3-methoxybenzyl)amine

Cat. No. B5767497
M. Wt: 241.33 g/mol
InChI Key: PPDZKXPBIGWANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dimethylphenyl)(3-methoxybenzyl)amine, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in pharmacology and medicinal chemistry. DMMA is a derivative of phenethylamine, a class of compounds that includes many psychoactive substances. In

Mechanism of Action

The exact mechanism of action of (2,5-dimethylphenyl)(3-methoxybenzyl)amine is not fully understood. However, it is believed that (2,5-dimethylphenyl)(3-methoxybenzyl)amine acts as a monoamine oxidase inhibitor (MAOI). MAOIs work by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, (2,5-dimethylphenyl)(3-methoxybenzyl)amine can increase the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression and anxiety.
Biochemical and Physiological Effects
(2,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. (2,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of (2,5-dimethylphenyl)(3-methoxybenzyl)amine as a research compound is that it is relatively easy to synthesize and purify. However, one limitation is that it is a relatively new compound, and there is still much that is not known about its properties and potential applications. Additionally, (2,5-dimethylphenyl)(3-methoxybenzyl)amine is a potentially hazardous compound, and appropriate safety precautions should be taken when handling it in a laboratory setting.

Future Directions

There are many potential future directions for research on (2,5-dimethylphenyl)(3-methoxybenzyl)amine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an antidepressant or anxiolytic. Additionally, further research is needed to fully understand the mechanism of action of (2,5-dimethylphenyl)(3-methoxybenzyl)amine and its potential side effects.

Synthesis Methods

(2,5-dimethylphenyl)(3-methoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetonitrile with 3-methoxybenzylamine. The resulting product is purified using chromatography techniques to obtain (2,5-dimethylphenyl)(3-methoxybenzyl)amine in its pure form.

Scientific Research Applications

(2,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied for its potential use in pharmacology and medicinal chemistry. It has been shown to have potential as a treatment for depression and anxiety disorders. (2,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-8-13(2)16(9-12)17-11-14-5-4-6-15(10-14)18-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDZKXPBIGWANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5571081

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